molecular formula C7H15ClN2O2 B1379750 3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride CAS No. 1609395-50-7

3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride

Cat. No.: B1379750
CAS No.: 1609395-50-7
M. Wt: 194.66 g/mol
InChI Key: WDEALVZLLUMBIY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidinone ring substituted with an aminomethyl group, a hydroxyl group, and a methyl group, making it a versatile intermediate in chemical synthesis.

Properties

IUPAC Name

3-(aminomethyl)-3-hydroxy-1-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9-4-2-3-7(11,5-8)6(9)10;/h11H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEALVZLLUMBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-50-7
Record name 2-Piperidinone, 3-(aminomethyl)-3-hydroxy-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Multi-Step Synthesis Starting from D-Glutamic Acid Derivatives

One of the most detailed and industrially relevant methods involves starting from D-glutamic acid or its derivatives. This approach includes the following critical steps:

  • Esterification and Protection: D-glutamic acid is first converted into its dimethyl ester and protected on the amino group using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
  • Reduction: The ester groups are reduced to alcohols.
  • Activation and Cyclization: Hydroxyl groups are activated (e.g., using thionyl chloride) to facilitate intramolecular cyclization, forming the piperidinone ring.
  • Deprotection and Salt Formation: Boc groups are removed, and the free amine is converted into its hydrochloride salt to yield the final product.

This method is advantageous due to its relatively short synthetic route, cost-effectiveness, and suitability for industrial-scale production. Reaction conditions such as temperature control (e.g., maintaining below 30°C during esterification and activation steps) are critical to ensure high yields and purity.

Related Piperidinone Syntheses via Condensation and Cyclization

Literature on γ-piperidinones synthesis provides insight into general strategies applicable to the target compound:

  • Condensation of β-ketoesters with aldehydes and ammonia or primary amines leads to piperidinone ring formation.
  • Cyclization reactions involving amino alcohols or keto intermediates under acidic or basic catalysis yield substituted piperidinones.
  • Subsequent functionalization, such as hydroxylation or aminomethylation, can be performed to install required substituents.

These methods emphasize the importance of controlling stereochemistry and substitution patterns, often involving protection/deprotection steps and selective functional group transformations.

Step Reaction Description Key Reagents/Conditions Outcome
1 Esterification of D-glutamic acid to dimethyl ester D-glutamic acid, methanol, thionyl chloride, temperature <30°C Formation of dimethyl ester intermediate
2 Boc protection of amino group (Boc)2O, triethylamine, dioxane, 30°C N-Boc protected dimethyl ester
3 Reduction of ester to alcohol Suitable reducing agent (e.g., LiAlH4 or catalytic hydrogenation) Conversion of esters to primary alcohols
4 Hydroxyl activation Thionyl chloride, methanol, 30°C, 10h reaction Formation of activated intermediate for cyclization
5 Cyclization Intramolecular nucleophilic substitution forming piperidinone ring Formation of Boc-protected 3-hydroxy piperidinone
6 Deprotection and salt formation Acidic conditions (e.g., HCl in methanol) Final product as hydrochloride salt

This sequence yields (R)-3-amino piperidine dihydrochloride analogues with high purity and yield, adaptable for scale-up.

  • Temperature Control: Maintaining low temperatures (0–30°C) during sensitive steps such as esterification, activation, and cyclization is crucial to prevent side reactions and degradation.
  • Protection Strategies: Boc protection of amino groups is widely used to improve selectivity and facilitate purification.
  • Cyclization Efficiency: Activation of hydroxyl groups (e.g., converting to mesylates or chlorides) enhances intramolecular cyclization rates.
  • Industrial Viability: The described methods have been optimized for industrial production, balancing cost, yield, and purity without requiring chiral resolution steps.
  • Alternative Routes: Other starting materials such as ethyl nipecotate or D-mono-ornithine hydrochloride have been explored, involving similar protection, activation, and cyclization sequences.
Route No. Starting Material Key Steps Advantages Industrial Suitability
1 D-Glutamic acid Esterification, Boc protection, reduction, activation, cyclization, deprotection Short route, low cost, high purity High
2 5-Halo-2-hydroxypentylamine hydrohalide Cyclization under basic aqueous conditions Mild conditions, straightforward Moderate
3 Ethyl nipecotate Amido protection, Hofmann rearrangement, deprotection Established chemistry Moderate
4 D-mono-ornithine hydrochloride Acetylation, cyclization, reduction, salification Alternative chiral source Moderate

The preparation of 3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride is well-established through multi-step synthetic routes involving amino acid derivatives or haloalkylamine cyclizations. The D-glutamic acid-based method stands out for its industrial feasibility, cost-effectiveness, and high yield. Key to successful synthesis are protection strategies, controlled reaction conditions, and efficient cyclization protocols. These methods are supported by detailed patents and chemical literature, providing a robust foundation for both laboratory-scale and large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, thiolates.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidinones.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is employed to form carbon-carbon bonds. The presence of the amino and hydroxyl groups allows for diverse reaction pathways, facilitating the development of various derivatives.

Table 1: Synthetic Applications of 3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone Hydrochloride

Application TypeDescription
Cross-Coupling Reactions Utilized in Suzuki-Miyaura reactions for forming carbon-carbon bonds
Intermediate for Derivatives Acts as a precursor for synthesizing biologically active compounds
Functionalization Engaged in functionalization processes to introduce additional substituents

Pharmaceutical Research

The compound has garnered attention in pharmaceutical research due to its potential biological activities. Piperidine derivatives are known for their roles in drug design, and this compound is no exception. Studies indicate that it may exhibit various pharmacological effects, including interactions with biological targets relevant to diseases such as Alzheimer's.

  • Binding Affinity Studies : Research has focused on the compound's binding affinity to various receptors, demonstrating its potential as a lead compound for drug development.
  • Synthesis of Drug Analogues : The compound has been utilized in the synthesis of analogues of known pharmaceuticals, enhancing their efficacy and specificity.

Chemical Properties and Reactivity

The molecular formula of this compound is C7H14N2O2, with a molecular weight of 158.20 g/mol. Its structure allows for significant reactivity due to the dual functional groups:

  • Amino Group : Contributes to nucleophilic properties, facilitating reactions with electrophiles.
  • Hydroxyl Group : Enhances solubility and can participate in hydrogen bonding, influencing the compound's interaction with biological systems.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Piperidine Derivatives

Compound NameStructural FeaturesUnique Aspects
2-Piperidinone Basic piperidine structureLacks hydroxyl or amino substitutions
3-Hydroxy-1-methylpiperidinone Hydroxyl group presentDoes not contain an amino group
4-Aminopiperidine Amino group at the 4-positionDifferent position of amino substitution
N-Methylpiperidinone Methyl substitution at nitrogenNo hydroxyl or amino functionalities

The combination of both amino and hydroxyl groups in this compound enhances its reactivity compared to other derivatives, potentially leading to more effective pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The aminomethyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-hydroxy-2-piperidinone: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-(Aminomethyl)-1-methyl-2-piperidinone: Lacks the hydroxyl group, potentially altering its chemical properties and applications.

    3-(Hydroxymethyl)-3-hydroxy-1-methyl-2-piperidinone: Contains a hydroxymethyl group instead of an aminomethyl group, which may influence its reactivity and use in synthesis.

Uniqueness

3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the piperidinone ring, along with a methyl group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate in various chemical and biological applications.

Biological Activity

3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride is a piperidine derivative notable for its unique structural features, including an amino group and a hydroxyl group. These functional groups contribute to its potential biological activity and reactivity. This compound is primarily utilized in organic synthesis and pharmacological research, where its versatile properties are explored for various applications.

  • Molecular Formula : C7H14N2O2
  • Molecular Weight : 178.66 g/mol
  • Structure : The compound features a piperidine ring substituted with an aminomethyl and a hydroxyl group, enhancing its reactivity compared to other derivatives.

Biological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Potential :
    • Studies have shown that piperidine derivatives can possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including colon cancer (HCT116 and HT29) and oral squamous cell carcinomas (Ca9-22) .
    • A notable study found that certain piperidine derivatives demonstrated significant cytotoxicity, inducing apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial membrane depolarization .
  • Neuroprotective Effects :
    • The compound has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease. It may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation .
    • Research has highlighted the importance of structural modifications in enhancing the brain exposure of these compounds, suggesting that the piperidine moiety can improve pharmacological profiles .
  • Interactions with Biological Targets :
    • Interaction studies have focused on the binding affinity of this compound with various receptors and enzymes, indicating its potential role as a ligand . The presence of both amino and hydroxyl groups may enhance its ability to interact with biological macromolecules.

Comparative Analysis of Piperidine Derivatives

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
2-PiperidinoneBasic piperidine structureLacks hydroxyl or amino substitutions
3-Hydroxy-1-methylpiperidinoneHydroxyl group presentDoes not contain an amino group
4-AminopiperidineAmino group at the 4-positionDifferent position of amino substitution
N-MethylpiperidinoneMethyl substitution at nitrogenNo hydroxyl or amino functionalities
This compound Amino and hydroxyl groups on piperidine ringEnhanced reactivity and biological activity

Case Studies

Several studies have documented the biological activity of related compounds:

  • Cytotoxicity Studies :
    • A series of unsymmetrical 3,5-bis(benzylidene)-4-piperidones were synthesized and tested against human cancer cell lines. Results indicated potent cytotoxic effects with selectivity indices suggesting reduced toxicity towards non-malignant cells .
  • Enzyme Inhibition :
    • Research on dual inhibitors targeting cholinesterases has shown that modifications in the piperidine structure can significantly enhance enzyme inhibition potency while also providing neuroprotective effects against neurodegenerative diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride
Reactant of Route 2
3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride

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